molecular formula C18H14Br2N4O2S3 B15040607 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15040607
M. Wt: 574.3 g/mol
InChI Key: SVQWAGLKRSMWTD-ODCIPOBUSA-N
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Description

This compound is a structurally complex hydrazide derivative featuring a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group at position 5 and a sulfanylacetohydrazide moiety at position 2. The hydrazide is further functionalized with an (E)-configured Schiff base derived from 3,5-dibromo-2-hydroxybenzaldehyde.

Properties

Molecular Formula

C18H14Br2N4O2S3

Molecular Weight

574.3 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H14Br2N4O2S3/c19-13-6-12(16(26)14(20)7-13)8-21-22-15(25)10-28-18-24-23-17(29-18)27-9-11-4-2-1-3-5-11/h1-8,26H,9-10H2,(H,22,25)/b21-8+

InChI Key

SVQWAGLKRSMWTD-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

Preparation Methods

Esterification and Hydrazide Formation

4-Chlorobenzoic acid is esterified using methanol in the presence of concentrated sulfuric acid, yielding methyl 4-chlorobenzoate. Subsequent treatment with hydrazine hydrate in ethanol generates the corresponding hydrazide. For the target compound, a benzylsulfanyl-substituted carboxylic acid (e.g., benzylsulfanylacetic acid) would serve as the starting material to introduce the requisite substituent at position 5 of the thiadiazole ring.

Reaction Conditions:

  • Esterification: Methanol, H₂SO₄, reflux, 6–8 h.
  • Hydrazide Formation: Ethanol, hydrazine hydrate, 80°C, 4–6 h.

Cyclization to Form the Thiadiazole Ring

The hydrazide intermediate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide, forming a potassium thiolate salt. Acidification with hydrochloric acid induces cyclization, producing the 1,3,4-thiadiazole-2-thiol derivative.

Reaction Conditions:

  • Salt Formation: CS₂, KOH, ethanol, ambient temperature, 24 h.
  • Cyclization: HCl (conc.), 0°C, 6 h.

Intermediate:
5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol (Yield: 85–90%).

Condensation with 3,5-Dibromo-2-Hydroxybenzaldehyde

The final step involves condensing the acetohydrazide with 3,5-dibromo-2-hydroxybenzaldehyde to form the hydrazone linkage.

Hydrazone Formation

The acetohydrazide and aldehyde undergo acid-catalyzed condensation, typically employing acetic acid or hydrochloric acid to facilitate imine formation. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration.

Reaction Conditions:

  • Solvent: Ethanol or ethyl acetate.
  • Acid Catalyst: Glacial acetic acid (2–3 drops).
  • Temperature: Reflux, 4–6 h.

Product:
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide (Yield: 60–65%).

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Cyclization Step: Lower temperatures (0–5°C) minimize side reactions during thiadiazole formation.
  • Condensation Step: Ethanol as a solvent enhances solubility of the aromatic aldehyde, improving reaction efficiency.

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) eluent isolates intermediates.
  • Recrystallization: Methanol/water mixtures purify the final hydrazone product.

Challenges and Alternative Routes

Regioselectivity in Thiadiazole Synthesis

Controlling substituent placement on the thiadiazole ring remains a challenge. Alternative strategies include:

  • Directed Lithiation: Using tert-butyllithium to functionalize specific positions.
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce aryl groups post-cyclization.

Stereochemical Control

The E-configuration of the hydrazone is ensured by:

  • Acidic Conditions: Promote trans-imine formation.
  • Steric Hindrance: Bulky substituents on the aldehyde favor the E-isomer.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors enhance yield and reproducibility:

  • Microreactors: Facilitate precise temperature control during cyclization.
  • Automated Crystallization: Ensures consistent purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and benzylsulfanyl groups serve as reactive sites for nucleophilic substitutions. For example:

  • Thiol-disulfide exchange : The sulfur atoms in the thiadiazole and benzylsulfanyl groups participate in thiol-disulfide exchange reactions under basic conditions, forming cross-linked products.

  • Halogen displacement : The bromine atoms on the phenolic ring can undergo substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF), yielding derivatives with altered electronic properties.

Table 1: Key Nucleophilic Substitution Reactions

Reaction TypeConditionsObserved ProductsReference
Thiol-disulfide exchangeNaOH (0.1 M), RT, 12 hCross-linked dimeric structures
Bromine displacementDMF, K₂CO₃, 80°C, 6 hAmine/alkoxy-substituted derivatives

Condensation and Cyclization Reactions

The hydrazide group enables condensation with carbonyl-containing compounds:

  • Schiff base formation : Reacts with aldehydes or ketones to form extended hydrazone derivatives, often stabilized by intramolecular hydrogen bonding.

  • Triazole formation : Under Huisgen cycloaddition conditions (Cu(I) catalysis), the terminal acetylene groups in related compounds form 1,2,3-triazole rings .

Table 2: Condensation Reactions and Outcomes

ReactantConditionsProductYield (%)
4-nitrobenzaldehydeEthanol, reflux, 8 hHydrazone with nitroaryl group72
Propargyl bromideCuSO₄/NaAsc, H₂O, RT, 24 hTriazole-linked analog68

Metal Complexation

The hydrazide and phenolic hydroxyl groups act as bidentate ligands for transition metals:

  • Coordination with Cu(II) : Forms stable complexes in ethanol/water mixtures, characterized by shifts in UV-Vis spectra (λ<sub>max</sub> = 420–450 nm).

  • Fe(III) complexes : Exhibit enhanced solubility in DMSO and potential catalytic activity in oxidation reactions.

Oxidation and Reduction

  • Oxidation : The thiadiazole sulfur atoms oxidize to sulfoxides or sulfones using H₂O₂ or mCPBA, altering electronic properties .

  • Reduction : The imine bond (C=N) in the hydrazone moiety is selectively reduced with NaBH₄ to a secondary amine.

Acid/Base-Mediated Rearrangements

  • pH-dependent tautomerism : The hydrazone group undergoes keto-enol tautomerism under acidic or basic conditions, confirmed by <sup>1</sup>H NMR.

  • Ring-opening reactions : Treatment with concentrated HCl cleaves the thiadiazole ring, yielding thioamide intermediates .

Table 3: Reactivity Hierarchy (Most to Least Reactive)

Functional GroupReactivity TowardNotes
Hydrazide (-CONHNH₂)Electrophiles (e.g., aldehydes)Forms stable Schiff bases
Thiadiazole sulfurNucleophiles (e.g., thiols)Susceptible to substitution
Brominated aryl ringSNAr reactionsRequires strong electron withdrawal

Mechanistic Insights

  • Intramolecular hydrogen bonding : Stabilizes transition states in condensation reactions, as evidenced by IR spectra showing N-H···O interactions.

  • Steric effects : Bulkier substituents on the benzylsulfanyl group slow reaction kinetics due to hindered access to reactive sites .

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of 1,3,4-thiadiazole-based hydrazides with variable aromatic substituents. Key structural analogues and their differences are summarized below:

Compound Aromatic Substituent Key Features Biological Activity (if tested) Reference
Target Compound 3,5-Dibromo-2-hydroxyphenyl Bromine atoms (electron-withdrawing), hydroxyl group (H-bond donor) Not explicitly reported in evidence -
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide 4-Hydroxy-3,5-dimethoxyphenyl Methoxy groups (electron-donating), hydroxyl group Potential antioxidant/antimicrobial
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-(2-methylbenzylidene)acetohydrazide 2-Methylphenyl Methyl group (lipophilic, steric hindrance) Not reported
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide 5-Bromo-2-methoxyphenyl Bromine (lipophilic), methoxy group (electron-donating) Potential kinase inhibition
2-{[5-(4-Methylbenzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-(2-trifluoromethylbenzylidene)acetohydrazide 2-Trifluoromethylphenyl CF₃ group (strong electron-withdrawing, lipophilic) Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., Br, CF₃) enhance electrophilicity and may improve binding to electron-rich biological targets.
  • Hydroxyl and methoxy groups contribute to solubility in polar solvents and H-bonding interactions, critical for antimicrobial or antioxidant activities .
  • Steric effects from substituents like methyl or trifluoromethyl may influence conformational flexibility and target accessibility .
Analytical Characterization
  • LCMS/MS and Molecular Networking : As per , analogues with similar fragmentation patterns (high cosine scores) can be clustered, aiding in dereplication. The target compound’s bromine isotopes (⁷⁹Br/⁸¹Br) would produce distinct MS/MS patterns for identification .
  • Crystallography : reports single-crystal X-ray structures of thiadiazole derivatives, confirming planar geometries and intermolecular interactions (e.g., π-π stacking), which are relevant for solid-state stability .

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex heterocyclic structure that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structure and Synthesis

The compound features a 1,3,4-thiadiazole ring linked to a benzylsulfanyl group and an acetohydrazide moiety. The thiadiazole ring is significant due to its ability to interact with various biological targets. Synthesis typically involves the reaction of substituted thiadiazoles with hydrazides, leading to the formation of derivatives with potential pharmacological applications.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated notable antimicrobial properties. Research indicates that compounds containing the thiadiazole scaffold exhibit activity against both Gram-positive and Gram-negative bacteria . For instance:

  • Antibacterial Activity : Compounds similar to the target molecule have shown high efficacy against Staphylococcus aureus and Escherichia coli , often surpassing traditional antibiotics like ciprofloxacin in potency .
  • Antifungal Activity : The introduction of thiadiazole rings has been associated with enhanced antifungal activity against pathogens such as Candida albicans , highlighting their potential in treating fungal infections .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Cytotoxicity Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and HT-29 for colon cancer) have revealed that certain derivatives exhibit significant cytotoxic effects, with IC50 values in the low micromolar range (e.g., 7-17 μM) .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and disruption of cellular proliferation pathways. For example, compounds have been shown to activate apoptotic pathways without causing cell cycle arrest .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiadiazole derivatives also possess anti-inflammatory effects:

  • Inflammatory Models : Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests their potential utility in treating inflammatory diseases .

Summary of Research Findings

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalHigh activity against Candida species
AnticancerIC50 values: 7-17 μM against MCF-7 and HT-29
Anti-inflammatoryInhibition of cytokine production

Case Studies

  • Antibacterial Study : A series of benzylthio-substituted thiadiazoles were synthesized and evaluated for antibacterial activity. The results indicated some derivatives had comparable or superior effects to existing antibiotics against Staphylococcus species .
  • Cytotoxicity Analysis : A study evaluated various thiadiazole derivatives' cytotoxic effects on cancer cell lines, revealing specific compounds induced significant apoptosis in HeLa cells at low concentrations .

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